(S)-3-Amino-2,2-difluoro-3-phenylpropanoic acid hydrochloride
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Overview
Description
(S)-3-Amino-2,2-difluoro-3-phenylpropanoic acid hydrochloride is a chiral amino acid derivative. This compound is of interest due to its unique structural features, which include the presence of both amino and difluoro groups, making it a valuable building block in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2,2-difluoro-3-phenylpropanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and difluoroacetic acid.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including condensation and reduction.
Introduction of Amino Group: The amino group is introduced via amination reactions, often using reagents like ammonia or amines under controlled conditions.
Hydrochloride Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve:
Batch Processing: Utilizing batch reactors for each step of the synthesis, ensuring precise control over reaction conditions.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance efficiency and scalability, particularly for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-2,2-difluoro-3-phenylpropanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can modify the phenyl ring or other functional groups.
Substitution: The difluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in synthetic applications.
Scientific Research Applications
(S)-3-Amino-2,2-difluoro-3-phenylpropanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (S)-3-Amino-2,2-difluoro-3-phenylpropanoic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The presence of the difluoro groups enhances its binding affinity and specificity, making it a potent inhibitor or modulator of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Amino-3-phenylpropionic acid: Lacks the difluoro groups, resulting in different chemical properties and biological activities.
(S)-3-Amino-2-fluoro-3-phenylpropionic acid: Contains only one fluorine atom, leading to variations in reactivity and potency.
(S)-3-Amino-2,2-dichloro-3-phenylpropionic acid: Substitutes chlorine atoms for fluorine, affecting its chemical behavior and applications.
Uniqueness
The unique combination of amino and difluoro groups in (S)-3-Amino-2,2-difluoro-3-phenylpropanoic acid hydrochloride imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
252681-18-8 |
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Molecular Formula |
C9H10ClF2NO2 |
Molecular Weight |
237.63 g/mol |
IUPAC Name |
(3S)-3-amino-2,2-difluoro-3-phenylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C9H9F2NO2.ClH/c10-9(11,8(13)14)7(12)6-4-2-1-3-5-6;/h1-5,7H,12H2,(H,13,14);1H/t7-;/m0./s1 |
InChI Key |
LMPFTMAUCQJKMS-FJXQXJEOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C(C(=O)O)(F)F)N.Cl |
SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)(F)F)N.Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)(F)F)N.Cl |
Origin of Product |
United States |
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